molecular formula C6H12OS B13534058 2-(Thiolan-2-yl)ethan-1-ol

2-(Thiolan-2-yl)ethan-1-ol

Cat. No.: B13534058
M. Wt: 132.23 g/mol
InChI Key: VTGRRYHKOLPZPO-UHFFFAOYSA-N
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Description

2-(Thiolan-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H12OS It features a thiolane ring, which is a five-membered ring containing a sulfur atom, attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiolan-2-yl)ethan-1-ol typically involves the reaction of thiolane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the thiolane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form a thiolane derivative with a reduced hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Thiolan-2-yl)ethanal.

    Reduction: Formation of 2-(Thiolan-2-yl)ethane.

    Substitution: Formation of various substituted thiolane derivatives.

Scientific Research Applications

2-(Thiolan-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: A thiophene derivative used in the preparation of biologically active compounds.

    2-(Thiazol-4-yl)ethanol: A thiazole derivative with similar structural features.

Uniqueness

2-(Thiolan-2-yl)ethan-1-ol is unique due to its thiolane ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-(thiolan-2-yl)ethanol

InChI

InChI=1S/C6H12OS/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2

InChI Key

VTGRRYHKOLPZPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)CCO

Origin of Product

United States

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